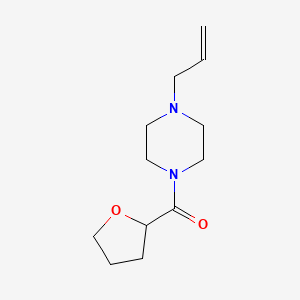![molecular formula C15H13N3O5 B5315119 3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde](/img/structure/B5315119.png)
3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a diazo compound that is synthesized through a specific method and has unique biochemical and physiological effects.
作用機序
The mechanism of action of 3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde involves the release of nitric oxide upon exposure to light. Nitric oxide is a potent vasodilator and has been shown to have various physiological effects, including the regulation of blood pressure and the immune system. The release of nitric oxide from 3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde can be controlled using light, which makes it a useful tool in various scientific research applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde are primarily due to the release of nitric oxide. Nitric oxide has been shown to have various effects on the body, including the relaxation of smooth muscle and the regulation of blood flow. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
One of the main advantages of using 3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde in lab experiments is its ability to release nitric oxide upon exposure to light. This allows for the controlled release of nitric oxide, which can be useful in various scientific research applications. However, one of the limitations of using this compound is its instability in aqueous solutions, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for the use of 3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde in scientific research. One potential application is in the development of new photodynamic therapies for cancer treatment. Additionally, it could be used as a tool for studying the physiological effects of nitric oxide in various biological systems. Finally, further research could be conducted to improve the stability of the compound in aqueous solutions, which could expand its potential applications in lab experiments.
Conclusion:
In conclusion, 3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde is a unique chemical compound that has potential applications in various scientific research fields. Its ability to release nitric oxide upon exposure to light makes it a useful tool in the development of new therapies and in the study of physiological effects. While it has some limitations, further research could expand its potential applications and improve its stability in aqueous solutions.
合成法
The synthesis of 3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde involves the reaction of 3-nitrobenzenediazonium chloride with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a catalyst. This reaction results in the formation of a yellow-orange precipitate, which is then purified using recrystallization techniques. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
科学的研究の応用
3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde has various scientific research applications due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds, including azo dyes, which are widely used in the textile industry. Additionally, it has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-2-23-14-7-10(9-19)6-13(15(14)20)17-16-11-4-3-5-12(8-11)18(21)22/h3-9,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBOPPADCCPTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)N=NC2=CC(=CC=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199413 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5315044.png)

![5-{2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315053.png)
![6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)




![methyl 5-ethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5315108.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxoacetamide](/img/structure/B5315125.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B5315137.png)
